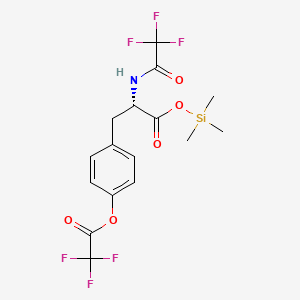
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester is a specialized chemical compound used in various scientific and industrial applications. It is known for its unique properties, which make it valuable in fields such as organic synthesis, analytical chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester typically involves the reaction of L-tyrosine with trifluoroacetic anhydride and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The process can be summarized as follows:
- The reaction is allowed to proceed at room temperature for several hours.
- The product is purified using standard techniques such as column chromatography.
L-Tyrosine: is dissolved in an anhydrous solvent such as dichloromethane.
Trifluoroacetic anhydride: is added dropwise to the solution while maintaining a low temperature.
Trimethylsilyl chloride: is then added to the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetylated tyrosine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester involves its ability to act as a silylating agent. The trimethylsilyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The trifluoroacetyl group provides stability and increases the compound’s solubility in organic solvents. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N,O-Bis(trimethylsilyl)acetamide
- N,O-Bis(trimethylsilyl)benzamide
Uniqueness
N,O-Bis(trifluoroacetyl)-L-tyrosine trimethylsilyl ester is unique due to its combination of trifluoroacetyl and trimethylsilyl groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced solubility and reactivity, making it a valuable reagent in both research and industrial settings.
Properties
Molecular Formula |
C16H17F6NO5Si |
|---|---|
Molecular Weight |
445.38 g/mol |
IUPAC Name |
trimethylsilyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[4-(2,2,2-trifluoroacetyl)oxyphenyl]propanoate |
InChI |
InChI=1S/C16H17F6NO5Si/c1-29(2,3)28-12(24)11(23-13(25)15(17,18)19)8-9-4-6-10(7-5-9)27-14(26)16(20,21)22/h4-7,11H,8H2,1-3H3,(H,23,25)/t11-/m0/s1 |
InChI Key |
VHSNWYDUWJNFEE-NSHDSACASA-N |
Isomeric SMILES |
C[Si](C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















